N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Description
N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12(2)20-15-14(10-19-20)7-13(9-18-15)8-17-11-16(21-3)5-4-6-16/h7,9-10,12,17H,4-6,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQJCCNJPUJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)CNCC3(CCC3)OC)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the methoxycyclobutyl group:
Synthesis of the pyrazolo[3,4-b]pyridine core: This can be achieved through a series of condensation reactions involving appropriate starting materials, such as pyrazole and pyridine derivatives.
Coupling of the two moieties: The final step involves the coupling of the methoxycyclobutyl group with the pyrazolo[3,4-b]pyridine core using a suitable linker, such as a methylene bridge, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)amine
- N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethanamine
Uniqueness
N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine stands out due to its unique combination of a methoxycyclobutyl group and a pyrazolo[3,4-b]pyridine core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
